![molecular formula C18H21NO4S2 B14635292 Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- CAS No. 55116-78-4](/img/structure/B14635292.png)
Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- typically involves multi-step organic reactions. One common method involves the reaction of piperidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 4-phenyl-1-(phenylsulfonyl)piperidine, which is then further reacted with phenylsulfonylmethyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of piperidine derivatives with reduced sulfonyl groups.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]- involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a range of biological effects. The specific pathways involved depend on the particular application and target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylsulfonylacetophenone: Another sulfone derivative with similar chemical properties.
Piperidine derivatives: Compounds such as 1-phenylpiperidine and 4-phenylpiperidine share structural similarities.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry .
Propriétés
Numéro CAS |
55116-78-4 |
|---|---|
Formule moléculaire |
C18H21NO4S2 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
1-(benzenesulfonylmethylsulfonyl)-4-phenylpiperidine |
InChI |
InChI=1S/C18H21NO4S2/c20-24(21,18-9-5-2-6-10-18)15-25(22,23)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-10,17H,11-15H2 |
Clé InChI |
DSLPGNRWZXVAFA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)S(=O)(=O)CS(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



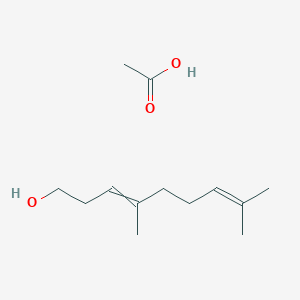
![1H-Pyrrolo[3,2,1-IJ]quinazoline](/img/structure/B14635215.png)
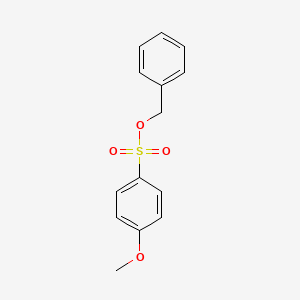
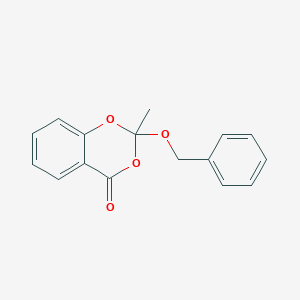
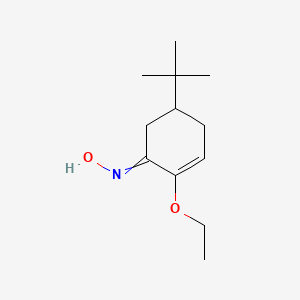
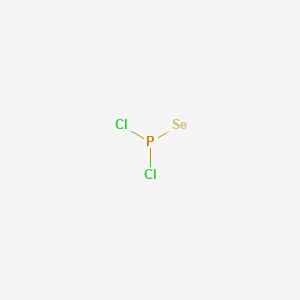
![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
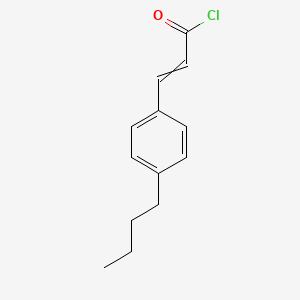
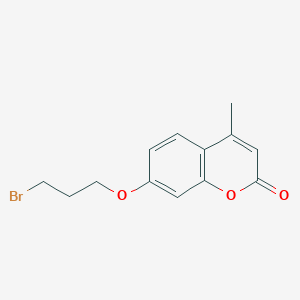
![1,7,7-Trimethyl-4-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14635295.png)
